molecular formula C20H41N5O7 B3121504 Gentamicin C2 Pentaacetate Salt CAS No. 287916-51-2

Gentamicin C2 Pentaacetate Salt

Cat. No.: B3121504
CAS No.: 287916-51-2
M. Wt: 463.6 g/mol
InChI Key: XUFIWSHGXVLULG-UHFFFAOYSA-N
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Description

Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components: gentamicins C1, C2, and C1a. It is a derivative of gentamicin, which is an aminoglycoside antibiotic used to treat a variety of bacterial infections. This compound is particularly noted for its antibacterial properties and is used primarily in scientific research .

Biochemical Analysis

Biochemical Properties

Gentamicin C2 Pentaacetate Salt interacts with various biomolecules in its role as an antibiotic. It binds to the aminoacyl site on 16 S rRNA of the 30 S subunit in the bacterial ribosome, disrupting protein synthesis and inhibiting bacteria . This interaction is crucial for its antibacterial activity.

Cellular Effects

This compound has significant effects on cellular processes. It disrupts protein synthesis in bacteria, which leads to inhibition of bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically the 16 S rRNA of the 30 S subunit in the bacterial ribosome . This binding disrupts protein synthesis, leading to the antibacterial effects of the compound.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, the exposure of Gentamicin was found to be lower in infected piglets compared to healthy ones, and it was eliminated faster in the infected piglets .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, a study found that after a single intramuscular dose (10 mg/kg) in piglets, the gentamicin exposure was 36% lower in the infected piglets compared to the healthy piglets .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by fermentation from Micromonospora species . The metabolic pathways of this compound involve interactions with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gentamicins C1, C2, and C2a involves methyl substitution at the 6′-position. This synthetic route provides an alternative to previous chromatographic methods for accessing these compounds . The preparation of Gentamicin C2 Pentaacetate Salt typically involves the acetylation of gentamicin C2, resulting in the pentaacetate derivative.

Industrial Production Methods: Gentamicin is produced by fermentation from Micromonospora species. The exact composition of the gentamicin mixture can vary depending on the source but generally includes gentamicins C1, C1a, C2, C2a, and C2b, along with minor amounts of other related compounds .

Chemical Reactions Analysis

Types of Reactions: Gentamicin C2 Pentaacetate Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and acetylating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound include various acetylated derivatives, which are used to study the structure-activity relationships and improve the compound’s efficacy and safety profile .

Comparison with Similar Compounds

Gentamicin C2 Pentaacetate Salt is similar to other aminoglycoside antibiotics such as kanamycin and tobramycin. it is unique due to its specific acetylation pattern, which can influence its antibacterial activity and toxicity profile. Similar compounds include gentamicins C1, C1a, C2a, and C2b, each with slight variations in their chemical structure and biological activity .

Properties

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFIWSHGXVLULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860351
Record name 4,6-Diamino-3-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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